molecular formula C2H4Cl2N2O B2357098 2,2-Dichloro-N-hydroxy-acetamidine CAS No. 73217-29-5

2,2-Dichloro-N-hydroxy-acetamidine

Cat. No.: B2357098
CAS No.: 73217-29-5
M. Wt: 142.97
InChI Key: BQZFDUQAUKSARG-UHFFFAOYSA-N
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Description

Contextualization within Halogenated N-Hydroxyamidine Chemistry

The defining characteristics of 2,2-Dichloro-N-hydroxy-acetamidine are the presence of both halogen (dichloro) and N-hydroxyamidine (amidoxime) functionalities.

Halogenated Compounds: The incorporation of halogen atoms, such as chlorine, into organic molecules can profoundly influence their physical, chemical, and biological properties. nih.gov Halogenation can alter a molecule's lipophilicity, electronic distribution, and steric profile, which in turn can modulate its reactivity and interaction with biological targets. nih.gov In medicinal chemistry, halogenation is a common strategy to enhance the potency and metabolic stability of drug candidates. nih.gov

N-Hydroxyamidines (Amidoximes): The N-hydroxyamidine group, also known as an amidoxime (B1450833), is a versatile functional group. N-hydroxyamidines are known to be valuable intermediates in the synthesis of various heterocyclic compounds. nih.gov Furthermore, they have garnered significant attention in medicinal chemistry as they can act as prodrugs for amidines, which are strongly basic and often exhibit poor absorption. The less basic N-hydroxyamidine can be absorbed and subsequently reduced in the body to the active amidine form. nih.gov

Significance in Contemporary Chemical Science

While direct experimental studies on the applications of this compound are not readily found in existing literature, its structural motifs suggest potential areas of significance:

Medicinal Chemistry: The combination of a halogenated scaffold and an N-hydroxyamidine group suggests potential for development as a therapeutic agent. The dichloro- substitution could enhance biological activity, while the N-hydroxyamidine could serve as a prodrug moiety to improve pharmacokinetic properties. nih.govnih.gov The biological activities of other halogenated compounds span a wide range, including antimicrobial and anticancer effects, hinting at possible avenues for investigation for this compound. biointerfaceresearch.com

Synthetic Chemistry: As a bifunctional molecule, this compound could serve as a valuable building block in organic synthesis. The reactive chlorine atoms and the N-hydroxyamidine group offer multiple sites for chemical modification, potentially leading to the creation of novel and complex molecular architectures.

Below is a data table summarizing the basic properties of this compound.

PropertyValueSource
CAS Number 73217-29-5 chemicalbook.com
Molecular Formula C₂H₄Cl₂N₂O chemicalbook.com
Molecular Weight 142.97 g/mol chemicalbook.com
Predicted Boiling Point 203.8±45.0 °C-
Predicted Density 1.75±0.1 g/cm³-
Predicted pKa 10.55±0.50-

Note: Predicted values are based on computational models and may not reflect experimental results.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2N2O/c3-1(4)2(5)6-7/h1,7H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZFDUQAUKSARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=NO)N)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=N/O)/N)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2 Dichloro N Hydroxy Acetamidine and Its Derivatives

Precursor Chemistry and Starting Material Selection

The judicious selection of starting materials is fundamental to the successful synthesis of 2,2-dichloro-N-hydroxy-acetamidine. The most direct and efficient approach would logically commence with precursors that already contain the key structural fragments of the target molecule.

A primary and highly plausible precursor for the synthesis is dichloroacetonitrile (B150184) . This starting material provides the dichloro-substituted carbon framework. The other key reactant is hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride or hydroxylamine sulfate, which furnishes the N-hydroxy-amidine functionality.

An alternative, though more circuitous, route could begin with N-hydroxy-acetamidine . This precursor would then necessitate a subsequent chlorination step. However, controlling the regioselectivity and the degree of chlorination on the methyl group presents significant synthetic challenges.

The selection of these precursors is guided by their commercial availability and the established reactivity patterns of nitriles and amidoximes.

Precursor Role in Synthesis Rationale for Selection
DichloroacetonitrileProvides the CCl₂ backboneDirect incorporation of the dichloroacetyl moiety
Hydroxylamine (or its salts)Source of the N-hydroxy-amidine groupEstablished reagent for the synthesis of amidoximes from nitriles
N-hydroxy-acetamidineAlternative starting materialWould require a subsequent, potentially challenging, chlorination step

Reaction Pathways and Synthetic Strategies

The most direct synthetic strategy for this compound involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of dichloroacetonitrile. This reaction is a well-established method for the formation of N-hydroxy-acetamidines (also known as amidoximes).

The proposed primary reaction pathway is as follows:

Dichloroacetonitrile + Hydroxylamine → this compound

This reaction is typically carried out in a suitable solvent, such as an alcohol (e.g., ethanol (B145695), methanol) or water, and may be facilitated by the presence of a base to neutralize the hydrochloride salt if hydroxylamine hydrochloride is used. The base, such as sodium carbonate or triethylamine (B128534), deprotonates the hydroxylamine, increasing its nucleophilicity.

An alternative, multi-step pathway could involve the initial synthesis of an imidoyl chloride intermediate. For instance, a related amide could be converted to an imidoyl chloride using a chlorinating agent like phosphorus pentachloride or thionyl chloride. This highly reactive intermediate could then be treated with hydroxylamine to yield the desired product. However, this route is more complex and likely to be lower yielding than the direct nitrile-hydroxylamine reaction.

A less favored strategy would be the direct chlorination of N-hydroxy-acetamidine. This approach is complicated by the potential for over-chlorination and side reactions at the N-hydroxy and amidine functionalities. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride could be explored, but achieving the desired dichlorination selectively at the carbon atom would require careful optimization.

Optimization of Reaction Conditions for Compound Formation

The optimization of reaction conditions is critical to maximize the yield and purity of this compound. For the proposed primary synthesis from dichloroacetonitrile and hydroxylamine, several parameters should be considered:

Temperature: The reaction is typically conducted at temperatures ranging from room temperature to a gentle reflux, depending on the reactivity of the specific nitrile. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is essential to determine the optimal temperature.

Solvent: The choice of solvent can significantly influence the reaction rate and solubility of the reactants and products. Protic solvents like ethanol or methanol (B129727) are commonly used.

Base: When using hydroxylamine salts, the choice and stoichiometry of the base are important. A slight excess of a mild inorganic base like sodium carbonate or an organic base like triethylamine is often employed.

Reaction Time: The reaction time can vary from a few hours to overnight. The completion of the reaction should be monitored to avoid the formation of byproducts due to prolonged reaction times or elevated temperatures.

Parameter Range/Options Considerations
TemperatureRoom Temperature to RefluxBalance between reaction rate and potential for side reactions
SolventEthanol, Methanol, WaterSolubility of reactants and product, ease of removal
BaseSodium Carbonate, TriethylamineNeutralization of hydroxylamine salt, prevention of acidic side reactions
Reactants RatioEquimolar to slight excess of hydroxylamineTo ensure complete conversion of the nitrile

Derivatization Approaches from the this compound Scaffold

The this compound scaffold possesses reactive functional groups that allow for a variety of derivatization reactions, leading to the synthesis of novel compounds with potentially interesting chemical and biological properties.

One of the most common derivatization pathways for N-hydroxy-acetamidines is their cyclization to form five-membered heterocyclic rings. For instance, reaction with phosgene, carbonyldiimidazole, or related reagents can lead to the formation of 1,2,4-oxadiazol-5-ones .

Furthermore, the N-hydroxy group can be acylated or alkylated to produce a range of esters and ethers. The reactivity of the dichloro-methyl group also offers opportunities for further functionalization, although these reactions might be challenging to control.

Another approach involves the reaction of the amidine moiety with bifunctional reagents to construct more complex heterocyclic systems. For example, reaction with α,β-unsaturated ketones or esters could lead to the formation of pyrimidine (B1678525) derivatives.

Derivative Class Reagents Resulting Structure
1,2,4-Oxadiazol-5-onesPhosgene, CarbonyldiimidazoleCyclized five-membered heterocycle
N-Hydroxy estersAcyl chlorides, AnhydridesO-acylated derivatives
N-Hydroxy ethersAlkyl halidesO-alkylated derivatives
Pyrimidinesα,β-Unsaturated ketones/estersFused heterocyclic systems

Chemical Reactivity and Mechanistic Transformations of 2,2 Dichloro N Hydroxy Acetamidine

Reactivity at the Dichloromethyl Moiety

The dichloromethyl group (—CHCl₂) is a key site of reactivity in 2,2-Dichloro-N-hydroxy-acetamidine. The presence of two electron-withdrawing chlorine atoms significantly influences the chemical behavior of the adjacent carbon atom.

Nucleophilic Substitution Reactions

The carbon-halogen (C-Cl) bond in the dichloromethyl group is inherently polarized due to the higher electronegativity of chlorine compared to carbon. cbseacademic.nic.in This polarization results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the chlorine atoms, making the carbon an electrophilic center susceptible to nucleophilic attack. pw.live Consequently, both chlorine atoms can act as leaving groups in nucleophilic substitution reactions.

The reactivity in these substitutions is governed by the nature of the nucleophile, the solvent, and the reaction conditions. Strong nucleophiles can displace one or both chlorine atoms. For example, reaction with alkoxides could yield acetals, while reaction with amines could lead to the formation of aminals. The gem-dichloro structure is a precursor to the formyl group upon hydrolysis under appropriate conditions. The stability of the potential carbocation intermediate influences whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism, although for primary halides, the Sₙ2 pathway is generally more common. pw.live

Radical Pathways and Halogen Activation

Beyond nucleophilic substitution, the dichloromethyl moiety can participate in radical reactions. Homolytic cleavage of the C-Cl bond can be initiated by UV light or radical initiators, generating a dichloromethyl radical. This reactive intermediate can then engage in various radical propagation steps, such as addition to unsaturated systems or hydrogen abstraction.

Furthermore, the chlorine atoms can be "activated" through non-covalent interactions, notably halogen bonding. rsc.org Halogen bond donors can interact with the chlorine atoms, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack or other transformations. This type of activation can lower the energy barrier for substitution or elimination reactions. rsc.org Another common reaction for haloalkanes is dehydrohalogenation, an elimination reaction that forms an alkene, though this would require a hydrogen atom on an adjacent carbon. pw.live

Reactivity of the N-Hydroxyamidine Functionality

The N-hydroxyamidine group, also known as an amidoxime (B1450833), is a versatile functional group with multiple reactive sites: the acidic hydroxyl proton, the nucleophilic amino nitrogen, and the imine nitrogen.

Reactions Involving the Hydroxyl Group

The hydroxyl group of the N-hydroxyamidine is acidic and can be deprotonated by a base. The resulting anion is stabilized by resonance. The acidity of this proton is crucial for some of the biological activities of related compounds, where the deprotonated oxygen can coordinate with metal ions, such as the heme iron in enzymes like indoleamine 2,3-dioxygenase (IDO1). nih.govacs.org The pKa of this group is sensitive to the electronic nature of the rest of the molecule. Electron-withdrawing groups tend to increase the acidity (lower the pKa) of the hydroxyl group. nih.gov

The hydroxyl group can also be reduced. Enzymatic systems involving cytochrome P450 have been shown to reduce N-hydroxylated amidines (amidoximes) back to their corresponding amidines. nih.gov This reduction is a key step in the mechanism of action for certain prodrugs, where the less basic N-hydroxyamidine allows for absorption, followed by in vivo reduction to the active, more basic amidine form. nih.gov

Table 1: Structure-Activity Relationship (SAR) of N-Hydroxyamidine Derivatives and pKa This interactive table showcases how different substituent groups can affect the acidity of the N-hydroxyamidine moiety in related inhibitor compounds. Data extracted from a study on IDO1 inhibitors. nih.gov

Compound IDR Group (Furazan Ring Replacement)IDO1 IC₅₀ (nM)Calculated pKa
1 Thiazole519.04
2 Pyrazole1309.38
3 Oxazole1808.87
4 Isoxazole12008.65
5 Acetyl1409.53
6 Cyano>100008.76

Data is for illustrative purposes based on related structures.

Intermolecular and Intramolecular Reaction Dynamics

The presence of both an electrophilic dichloromethyl group and a nucleophilic N-hydroxyamidine functionality within the same molecule makes this compound a prime candidate for both intermolecular and intramolecular reactions, particularly for the synthesis of heterocyclic compounds. clockss.orgresearchgate.net

Intramolecular Reactions: The molecule can undergo cyclization through an internal nucleophilic attack. For instance, one of the nitrogen atoms or the hydroxyl oxygen of the N-hydroxyamidine group could attack the electrophilic carbon of the dichloromethyl moiety, displacing a chloride ion to form a five- or six-membered heterocyclic ring. The specific ring system formed would depend on the preferred regiochemistry of the cyclization and the reaction conditions.

Intermolecular Reactions: In the presence of other reagents, a wide array of intermolecular reactions can be envisioned. For example, a bifunctional reagent could react with both the dichloromethyl group and the N-hydroxyamidine group to construct more complex molecular architectures. The N-hydroxyamidine can react with aldehydes or ketones, while the dichloromethyl group can react with a separate nucleophile, leading to the assembly of diverse chemical scaffolds. The utility of related functional groups in forming various heterocycles like pyrazoles, triazoles, and isoxazoles has been well-documented. beilstein-journals.orgnih.gov

Isomerism and Tautomerism in N Hydroxyamidine Systems, with Relevance to 2,2 Dichloro N Hydroxy Acetamidine

Amidoxime-Iminohydroxylamine Tautomeric Equilibria

N-hydroxyamidines can exist in a tautomeric equilibrium between the amidoxime (B1450833) form and the iminohydroxylamine form. Theoretical studies, often employing Density Functional Theory (DFT), have consistently shown that the amidoxime tautomer is generally more stable than the iminohydroxylamine tautomer. nih.gov This stability is attributed to the greater resonance stabilization of the amidoxime structure.

For the parent compound, acetamidoxime (B1239325), which serves as a useful model for 2,2-dichloro-N-hydroxy-acetamidine, the amidoxime form is the predominant species. The energy difference between the two tautomers is typically in the range of a few kilocalories per mole. However, the energy barrier for the interconversion between the amidoxime and iminohydroxylamine tautomers is significantly high, often exceeding 30 kcal/mol. nih.gov This high activation energy suggests that the spontaneous interconversion between these two forms at room temperature is a slow process.

The introduction of electron-withdrawing chlorine atoms in this compound is expected to influence the electronic properties of the system, but the fundamental preference for the amidoxime tautomer is likely to be maintained.

Table 1: Calculated Relative Energies of Amidoxime and Iminohydroxylamine Tautomers for a Model Compound (Acetamidoxime)

TautomerRelative Energy (kcal/mol)
Z-Amidoxime0 (most stable)
Iminohydroxylamine> 8.5
Data extrapolated from theoretical studies on acetamidoxime. nih.gov

Aminonitrone Isomerism

In addition to the amidoxime-iminohydroxylamine tautomerism, N-hydroxyamidines can also exhibit isomerism to form an aminonitrone structure. This involves a 1,3-proton shift from the hydroxyl group to the imine nitrogen, resulting in a zwitterionic species.

Stereoisomeric Considerations (Z/E Isomerism)

The presence of a carbon-nitrogen double bond in the amidoxime and iminohydroxylamine forms of N-hydroxyamidines leads to the possibility of geometric isomerism, specifically Z and E isomers. The relative stability of these stereoisomers is influenced by steric and electronic factors.

For most unsubstituted and substituted amidoximes, the Z-isomer is found to be the more stable form. nih.gov This preference is often attributed to factors such as intramolecular hydrogen bonding or more favorable steric arrangements. In the case of this compound, the bulky dichloromethyl group would likely play a significant role in determining the preferred geometry around the C=N bond. While specific experimental data for this compound is scarce, it is reasonable to predict that the Z-isomer would be the thermodynamically favored form, minimizing steric repulsion.

Table 2: Relative Stability of Isomers for a Model Compound (Acetamidoxime)

IsomerRelative Energy (kcal/mol)
Z-Amidoxime0
E-Amidoxime3.5
Z-Aminonitrone3.0
Data from theoretical studies on acetamidoxime. nih.gov

Influence of Solvent and Environmental Factors on Tautomeric Distributions

The equilibrium between different tautomeric forms of N-hydroxyamidines can be significantly influenced by the surrounding environment, particularly the solvent. Polar solvents, especially those capable of hydrogen bonding, can stabilize more polar tautomers. scholarsresearchlibrary.comnih.govnih.gov

For the amidoxime-iminohydroxylamine equilibrium, while the amidoxime is generally more stable in both the gas phase and in solution, polar protic solvents like water can facilitate the interconversion by acting as a proton shuttle. nih.gov Theoretical studies have shown that the presence of water molecules can significantly lower the activation energy barrier for the proton transfer between the tautomers, making the equilibrium more dynamic. nih.gov

Similarly, the equilibrium involving the aminonitrone tautomer, being a zwitterionic species, is expected to be sensitive to solvent polarity. More polar solvents would likely stabilize the aminonitrone form to a greater extent than the less polar amidoxime form. Therefore, in a highly polar environment, the population of the aminonitrone tautomer of this compound could be more significant.

Theoretical and Experimental Probes of Tautomeric Forms

The study of tautomerism in N-hydroxyamidine systems relies on a combination of theoretical calculations and experimental techniques.

Theoretical Probes: Computational methods, particularly Density Functional Theory (DFT), have proven to be invaluable for investigating the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.govscholarsresearchlibrary.com These calculations can provide detailed insights into the geometries, electronic structures, and thermodynamic properties of the various isomeric forms. For instance, calculations on model systems have established the general stability order of amidoxime tautomers. nih.gov

Experimental Probes: Various spectroscopic techniques are employed to experimentally characterize the tautomeric forms present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between tautomers due to the different chemical environments of the nuclei in each form. The chemical shifts of the protons and carbons attached to the amidine core can provide definitive evidence for the predominant tautomer in solution. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in each tautomer. For example, the C=N and O-H stretching frequencies in the amidoxime form will differ from those in the iminohydroxylamine or aminonitrone forms. nih.gov

While specific experimental data for this compound is limited in the public domain, the application of these methods to related N-hydroxyamidines provides a solid framework for predicting and understanding its isomeric and tautomeric behavior.

Computational Chemistry and Advanced Spectroscopic Investigations of 2,2 Dichloro N Hydroxy Acetamidine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

For 2,2-Dichloro-N-hydroxy-acetamidine, a DFT analysis would typically be initiated by optimizing the molecular geometry using a suitable functional and basis set, for example, B3LYP/6-311++G(d,p). researchgate.netdntb.gov.ua This process determines the most stable three-dimensional arrangement of the atoms. Once the optimized structure is obtained, a wealth of electronic properties can be calculated.

Key DFT-derived parameters would include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP surface map would visualize the charge distribution across the molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. This map is invaluable for predicting how the molecule will interact with other reagents. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis would be employed to understand charge transfer, intramolecular delocalization of electron density, and hyperconjugative interactions. researchgate.net This provides a detailed picture of the bonding within the molecule.

Reactivity Descriptors: Global reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies, offering quantitative measures of the molecule's reactivity. researchgate.net

These computational approaches, which have been successfully applied to analogous structures, could provide a comprehensive understanding of the electronic characteristics and reaction tendencies of this compound. researchgate.netdntb.gov.uamdpi.com

Table 1: Predicted DFT-Derived Reactivity Descriptors for this compound (Note: These are illustrative values based on general principles for similar compounds; specific calculations are required for accurate data.)

ParameterPredicted Significance
HOMO Energy Indicates regions of high electron density, likely sites for electrophilic attack.
LUMO Energy Indicates regions of low electron density, likely sites for nucleophilic attack.
HOMO-LUMO Gap A smaller gap suggests higher reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP) Would identify the electronegative oxygen and nitrogen atoms as potential sites for hydrogen bonding.
Global Hardness A measure of resistance to change in electron distribution.
Electrophilicity Index A quantitative measure of the molecule's ability to accept electrons.

Molecular Dynamics Simulations for Conformational Landscape Analysis

There are no specific molecular dynamics (MD) simulation studies published for this compound. However, MD simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules, including peptides and small organic compounds. acs.orguq.edu.aunih.gov This technique simulates the movement of atoms and molecules over time, governed by a force field, providing insights into structural dynamics and stability. uq.edu.aunih.gov

For this compound, an MD simulation would reveal the preferred spatial arrangements (conformers) of the molecule in different environments (e.g., in a vacuum or in a solvent). The analysis would focus on the rotation around single bonds, such as the C-C and C-N bonds. The presence of the dichloro-methyl group and the N-hydroxy group introduces specific steric and electronic constraints that would influence the conformational preferences.

A typical MD study would involve:

System Setup: An initial 3D structure of the molecule would be placed in a simulation box, often filled with solvent molecules (like water) to mimic solution-phase behavior. uq.edu.au

Simulation: The system's trajectory is calculated by integrating Newton's equations of motion, allowing the molecule to explore different conformations. uq.edu.au

Analysis: The resulting trajectory is analyzed to identify the most populated conformational states, the energy barriers between them, and the influence of intramolecular hydrogen bonding. Techniques like Principal Component Analysis (PCA) can be used to visualize the dominant modes of motion. acs.org

Quantum Chemical Analysis of Tautomeric Preferences and Interconversion Barriers

While no quantum chemical analyses have been specifically published for this compound, theoretical studies on the general class of N-hydroxy amidines provide a robust framework for understanding its potential tautomeric behavior. nih.govresearchgate.net N-hydroxy amidines can exist in two primary tautomeric forms: the amide oxime form and the imino hydroxylamine (B1172632) form.

A computational investigation, likely using DFT methods (e.g., B3LYP/6-311++g**), would be necessary to determine the relative stabilities of these two tautomers for the dichlorinated derivative. nih.gov Such studies on other N-hydroxy amidines have consistently shown that the amide oxime tautomer is more stable than the imino hydroxylamine form. nih.gov

Furthermore, quantum chemical calculations can elucidate the mechanism of interconversion between the tautomers by locating the transition state structure on the potential energy surface. The energy difference between the ground state and the transition state represents the activation energy barrier for the tautomerization reaction. For simple N-hydroxy amidines, this barrier is typically high (in the range of 33-71 kcal/mol), suggesting that interconversion at room temperature is kinetically unfavorable. nih.govresearchgate.net

However, studies also show that the presence of solvent molecules, particularly water, can act as a catalyst for proton transfer, significantly lowering the activation barrier (to around 9-20 kcal/mol) and facilitating the interconversion process. nih.gov A dedicated computational study on this compound would be required to quantify these energy differences and barriers, taking into account the electronic effects of the two chlorine atoms.

Table 2: Potential Tautomers of this compound

Tautomer NameChemical StructurePredicted Relative Stability
Amide Oxime form Cl₂CH-C(=NOH)NH₂Predicted to be more stable. nih.gov
Imino Hydroxylamine form Cl₂CH-C(=NH)NHOHPredicted to be less stable. nih.gov

Spectroscopic Characterization Techniques in Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the surveyed literature. However, the expected spectral features can be predicted based on the analysis of related compounds and general spectroscopic principles. researchgate.netmdpi.comresearchgate.net These techniques are indispensable for confirming the structure of a synthesized compound.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for its functional groups. For instance, amidines typically exhibit N-H stretching vibrations and a strong C=N stretching band. mdpi.com The presence of the hydroxyl group would lead to a broad O-H stretching band.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would show distinct signals for the protons of the -NH₂, -OH, and -CHCl₂ groups. The chemical shifts would be influenced by the electronic environment. For example, the methine proton (-CHCl₂) would likely appear as a singlet in a downfield region due to the deshielding effect of the two chlorine atoms.

¹³C NMR: The spectrum would show two carbon signals. The signal for the dichloromethyl carbon (-CHCl₂) would be shifted downfield, and the amidine carbon (C=N) would also have a characteristic chemical shift.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern upon electron ionization would provide structural information. Characteristic fragmentation of amidines often involves the cleavage of the carbon-nitrogen bonds. researchgate.net The presence of two chlorine atoms would produce a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments, which is a powerful diagnostic tool. nih.govacs.org

Table 3: Predicted Spectroscopic Data for this compound (Note: These are illustrative values based on general principles for similar compounds; experimental verification is required.)

TechniqueFeaturePredicted Observation
IR Spectroscopy O-H stretchBroad band, ~3200-3400 cm⁻¹
N-H stretchMedium bands, ~3100-3300 cm⁻¹
C=N stretchStrong band, ~1630-1660 cm⁻¹ mdpi.com
C-Cl stretchStrong bands, ~600-800 cm⁻¹
¹H NMR -OH protonBroad singlet, variable chemical shift
-NH₂ protonsBroad singlet
-CHCl₂ protonSinglet, downfield region
¹³C NMR C=N carbon~150-160 ppm
-CHCl₂ carbon~60-70 ppm
Mass Spectrometry Molecular Ion (M⁺)Peak corresponding to C₂H₄Cl₂N₂O, showing a characteristic M, M+2, M+4 isotopic pattern due to ²Cl.

Computational Approaches to Reaction Mechanism Elucidation

While no specific computational studies on the reaction mechanisms involving this compound have been reported, computational chemistry offers powerful tools for such investigations. rsc.orgresearchgate.net DFT calculations are commonly used to map out the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and transition states. mdpi.comrsc.org

For instance, the synthesis of this compound could be computationally modeled to understand its mechanism. A plausible synthesis might involve the reaction of dichloroacetonitrile (B150184) with hydroxylamine. A computational study could compare different possible pathways, calculate the activation energies for each step, and determine the most likely reaction mechanism. This would involve locating the transition state for the nucleophilic attack of hydroxylamine on the nitrile carbon.

Similarly, the decomposition or hydrolysis mechanisms of the compound could be explored. For example, the hydrolysis of related acetamides is thought to proceed via O-protonation followed by a nucleophilic attack of water. mdpi.com A computational study could verify if a similar mechanism is operative for this compound and how the dichloromethyl group influences the reaction energetics. These computational insights are invaluable for optimizing reaction conditions and understanding the chemical stability of the molecule. rsc.orgresearchgate.net

Coordination Chemistry and Metal Complexation of N Hydroxyamidine Ligands

Ligand Properties of N-Hydroxyamidine Derivatives

N-hydroxyamidines are organic chelating agents that have garnered attention for their ability to form stable complexes with a variety of metal ions, particularly transition metals. ijesi.org The key to their coordinating ability lies in the N-hydroxyamidine functional group (-C(NHR')=N-OH), which contains both nitrogen and oxygen donor atoms.

Key properties of N-hydroxyamidine derivatives as ligands include:

Chelating Ability : As multidentate ligands, N-hydroxyamidines can bind to a central metal ion through more than one donor atom, forming a stable ring structure known as a chelate. ijesi.org This chelate effect results in increased stability of the complexes compared to those formed with analogous monodentate ligands. ijesi.org

pH-Dependent Coordination : The N-OH fragment of the ligand is acidic, and its coordination mode can be influenced by the pH of the medium. nih.gov Deprotonation of the hydroxylamine (B1172632) group often enhances the efficiency of metal binding. nih.gov

Redox Activity : A notable feature of hydroxylamine-containing ligands is their potential redox non-innocence, which can influence the reactivity of the resulting metal complexes. nih.gov The N-O bond can participate in redox processes, which is particularly relevant in catalytic applications. nih.gov

Versatility : The structure of N-hydroxyamidine ligands can be readily modified by substitution at various positions, allowing for the fine-tuning of their steric and electronic properties and, consequently, the properties of their metal complexes. ijesi.org

These properties make N-hydroxyamidines highly effective and versatile ligands for the formation of a wide range of coordination compounds. ijesi.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-hydroxyamidine and related ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Synthesis Procedure: A common method for synthesizing these complexes is to add an ethanolic or methanolic solution of a metal salt (e.g., chlorides or acetates of transition metals) to a solution of the ligand in the same solvent. nih.govjchemlett.com The reaction is often carried out at elevated temperatures, and the resulting complexes may precipitate from the solution upon cooling or after adjusting the pH. jchemlett.com The complexes are then isolated by filtration, washed, and dried. jchemlett.com Molar ratios of metal to ligand are controlled to achieve the desired stoichiometry. jchemlett.com

Characterization Techniques: A combination of spectroscopic and analytical methods is employed to confirm the formation of the complexes and elucidate their structures:

Elemental Analysis : This technique provides the percentage composition of elements (C, H, N), which helps in determining the empirical formula of the complex. ijesi.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the coordination sites of the ligand. nih.gov A shift in the characteristic vibrational frequencies of the functional groups (such as C=N and N-O) upon complexation indicates their involvement in bonding to the metal ion. ijesi.orgnih.gov The appearance of new bands at lower frequencies can be attributed to metal-ligand (M-O and M-N) vibrations. nih.gov

UV-Visible Spectroscopy : This method provides information about the electronic transitions within the complex and helps in understanding the coordination geometry around the metal ion. ijesi.org

Molar Conductivity Measurements : The molar conductivity of a solution of the complex is measured to determine whether it is an electrolyte or a non-electrolyte. nih.govjchemlett.com Low conductivity values suggest that the anions are coordinated to the metal ion within the coordination sphere. jchemlett.com

Thermogravimetric Analysis (TGA) : TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. nih.gov

X-ray Crystallography : Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex, including bond lengths, bond angles, and the coordination geometry. nih.govrsc.org

The data below summarizes typical characterization findings for metal complexes with related N- and O-donor ligands.

TechniqueObservationInterpretation
IR Spectroscopy Shift in ν(C=N) and ν(N-O) bandsCoordination of azomethine nitrogen and hydroxylamino oxygen to the metal ion. ijesi.orgnih.gov
Appearance of new bands in the 400-600 cm⁻¹ regionFormation of new M-N and M-O bonds. nih.gov
Molar Conductivity Low values (e.g., 2-4 Ohm⁻¹cm²mol⁻¹) in DMFThe complex is a non-electrolyte, with anions inside the coordination sphere. jchemlett.com
UV-Vis Spectroscopy Shifts in absorption bands compared to the free ligandIndication of ligand-to-metal charge transfer and d-d electronic transitions, suggesting complex formation. ijesi.org
X-ray Diffraction Precise bond lengths and anglesDefinitive determination of the coordination geometry (e.g., octahedral, square planar). nih.govrsc.org

Bonding Modes and Coordination Geometries in Metal-N-Hydroxyamidine Complexes

The N-hydroxyamidine group offers several potential donor atoms, leading to various bonding modes and coordination geometries in its metal complexes.

Bonding Modes: The most common bonding mode for N-hydroxyamidine and related ligands is as a bidentate chelating agent. rsc.org Coordination typically occurs through:

The deprotonated oxygen atom of the hydroxyl group (-O⁻).

One of the nitrogen atoms of the amidine functionality.

This N,O-bidentate coordination forms a stable five- or six-membered chelate ring. For instance, in complexes of N-formyl hydroxylamines, the ligand coordinates to the Co(III) center via the carbonyl oxygen and the deprotonated hydroxy group in an (O,O') bidentate fashion. rsc.org In the context of biological systems, the deprotonated oxygen of the N-hydroxyamidine group has been shown to form a dative bond with the heme iron in enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.govacs.org

Coordination Geometries: The geometry of a metal-N-hydroxyamidine complex is determined by the coordination number of the central metal ion and the nature of the ligands. libretexts.org Common geometries include:

Octahedral : With a coordination number of six, the metal ion is surrounded by six donor atoms arranged at the corners of an octahedron. libretexts.org This is a very common geometry for transition metal complexes and can be achieved, for example, with three bidentate N-hydroxyamidine ligands or a combination of N-hydroxyamidine and other ligands. uomustansiriyah.edu.iq

Square Planar : This geometry is common for metal ions with a d⁸ electron configuration (e.g., Ni(II), Pd(II), Pt(II)) and a coordination number of four. libretexts.orglibretexts.org The four donor atoms lie at the corners of a square around the central metal ion. libretexts.org

Tetrahedral : Also associated with a coordination number of four, this geometry is often found with metal ions such as Zn(II) and some Co(II) complexes. libretexts.org

The specific geometry adopted can be predicted to some extent by theories such as Valence Bond Theory and Crystal Field Theory, which consider the hybridization of metal orbitals and ligand-field stabilization energy. uomustansiriyah.edu.iqlibretexts.org

Theoretical Studies on Metal-Ligand Interactions and Stability

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, bonding, and stability of metal complexes. nih.govmdpi.comnih.gov These studies provide insights that complement experimental findings.

Computational Approaches:

Geometry Optimization : DFT calculations are used to predict the most stable (lowest energy) three-dimensional structure of a complex. nih.gov The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov

Bonding Analysis : Techniques like Natural Bond Orbital (NBO) analysis and Natural Energy Decomposition Analysis (NEDA) are employed to probe the nature of the metal-ligand bond. mdpi.com These analyses can quantify the contributions of different interaction components, such as:

Electrostatic interaction : The attraction between the positively charged metal ion and the negative charge on the ligand.

Charge transfer (Covalent interaction) : The donation of electron density from the ligand's filled orbitals to the metal's empty orbitals. mdpi.com Studies on various metal complexes reveal a strong electrostatic character in the bonding, though charge transfer can also have a significant energetic contribution. mdpi.com

Stability Calculations : The thermodynamic stability of complexes can be assessed by calculating their formation energies (ΔG°f). nih.gov Comparing the stabilities of different potential isomers or complexes with different ligands allows for predictions of the most favorable species. nih.gov For example, theoretical calculations have shown that for Fe(III) complexes, a six-coordinated environment is generally preferred over a four-coordinated one. nih.gov

Spectroscopic Predictions : Computational methods can simulate spectra (e.g., IR, UV-Vis), and the agreement between theoretical and experimental spectra helps confirm structural assignments. nih.gov

These theoretical studies are crucial for understanding the factors that govern the stability and reactivity of metal-N-hydroxyamidine complexes, aiding in the rational design of new compounds with desired properties. researchgate.net

Theoretical MethodInformation ObtainedSignificance
Density Functional Theory (DFT) Optimized molecular geometry, electronic structure, HOMO-LUMO gap. nih.govPredicts the most stable structure and provides insights into reactivity. nih.gov
NBO/NEDA Nature and strength of metal-ligand bonds (electrostatic vs. covalent character). mdpi.comElucidates the fundamental interactions responsible for complex formation. mdpi.com
Thermodynamic Calculations Gibbs free energy of formation (ΔG°f), relative complex stabilities. nih.govPredicts the spontaneity of complex formation and the relative stability of different structures. nih.gov
Time-Dependent DFT (TD-DFT) Simulated UV-Vis spectra. nih.govAids in the interpretation of experimental electronic spectra.

Applications of Metal-N-Hydroxyamidine Complexes (e.g., in catalysis)

The unique properties of N-hydroxyamidine ligands and their metal complexes have led to their exploration in various applications, most notably in catalysis and medicinal chemistry.

Catalysis: Transition metal complexes are widely used as catalysts because of their ability to exist in multiple oxidation states and to activate substrates. researchgate.net The redox-active nature of ligands containing hydroxylamine functionalities makes their metal complexes promising candidates for catalytic oxidation reactions. nih.gov For example, copper complexes of macrocyclic poly-N-hydroxylamines have shown catalytic activity in aerobic oxidation reactions under ambient conditions. nih.gov The N-OH unit can intramolecularly assist in the oxidation process, potentially enhancing the catalytic activity compared to complexes with simple amine ligands. nih.gov The general catalytic cycle often involves steps like oxidative addition, ligand exchange, and reductive elimination. researchgate.net

Enzyme Inhibition: A significant application of N-hydroxyamidine derivatives is in the design of enzyme inhibitors. nih.gov They are particularly effective inhibitors of metalloenzymes. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition : N-hydroxyamidine-based compounds, such as Epacadostat, are potent and selective inhibitors of IDO1, a heme-containing enzyme that is a key target in cancer immunotherapy. nih.govfrontiersin.org The inhibitory mechanism involves the coordination of the deprotonated N-hydroxyamidine group to the Fe(II) ion in the heme cofactor at the enzyme's active site. nih.govtandfonline.com This interaction blocks the enzyme from catabolizing tryptophan, thereby helping to restore an anti-tumor immune response. nih.gov

The ability of the N-hydroxyamidine moiety to effectively chelate metal ions is central to its function in both catalysis and enzyme inhibition. nih.govresearchgate.net

Future Directions and Interdisciplinary Research Avenues

Integration with Advanced Synthetic Methodologies

The classical synthesis of amidoximes typically involves the reaction of nitriles with hydroxylamine (B1172632). rsc.org However, this process can be plagued by the formation of amide by-products, necessitating advanced synthetic strategies to improve efficiency and selectivity. rsc.org Future research should focus on adapting modern synthetic methods for the preparation of 2,2-dichloro-N-hydroxy-acetamidine.

One promising avenue is the exploration of flow chemistry . This technology offers precise control over reaction parameters such as temperature, pressure, and stoichiometry, which could minimize the formation of impurities and allow for safer handling of potentially reactive intermediates. Furthermore, the use of ultrasonic irradiation has been shown to accelerate the synthesis of amidoximes in high yields under solvent-free conditions, presenting an environmentally friendly and efficient alternative. mdpi.com

Another area of interest is the development of novel catalytic systems. While the reaction between nitriles and hydroxylamine is often performed without a catalyst, investigating the use of specific catalysts could enhance reaction rates and selectivity, particularly for a substrate with electron-withdrawing chlorine atoms like this compound.

Exploration of Novel Reactivity Pathways

The reactivity of the amidoxime (B1450833) functional group is diverse and offers numerous possibilities for the derivatization of this compound. The presence of the dichloro-gem-dialkyl group is expected to significantly influence its electronic properties and reactivity.

Future studies should investigate the following pathways:

Cyclization Reactions: Amidoximes are valuable precursors for the synthesis of various heterocyclic compounds, such as 1,2,4-oxadiazoles. The reaction of this compound with different electrophiles could lead to a novel library of dichlorinated heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Oxidation and Reduction Chemistry: Amidoximes can be oxidized to generate nitric oxide (NO), a crucial signaling molecule in various physiological processes. mdpi.comresearchgate.net Investigating the oxidation of this compound could reveal its potential as a controlled NO-releasing agent. Conversely, the reduction of amidoximes yields amidines. nih.gov This transformation is particularly interesting as N-hydroxyamidines can act as prodrugs for more basic and less bioavailable amidines. nih.gov

Coordination Chemistry: The amidoxime moiety is known to coordinate with metal ions. researchgate.net The dichlorinated nature of this compound could modulate the coordination properties, leading to the formation of novel metal complexes with unique catalytic or biological activities.

Expansion of Computational Modeling in Predictive Chemistry

Computational chemistry has emerged as a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. ornl.govresearchgate.net For this compound, computational modeling can provide valuable insights into several key areas:

Tautomerism and Conformational Analysis: Amidoximes can exist in different tautomeric forms, including the zwitterionic aminonitrone form. mdpi.comresearchgate.net Computational studies can predict the relative stabilities of these tautomers for this compound, which is crucial for understanding its reactivity and biological interactions.

Prediction of Physicochemical Properties: Quantum chemical calculations can be employed to predict important properties such as pKa, bond dissociation energies, and spectroscopic signatures (IR, NMR). ornl.gov These predictions can aid in the design of experiments and the interpretation of experimental data. For instance, computational methods have been successfully used to predict the pKa values of various amidoximes, which is essential for understanding their behavior in biological systems. ornl.gov

Reaction Mechanism Elucidation: Theoretical calculations can be used to explore the reaction mechanisms of the synthetic and derivatization reactions involving this compound. rsc.org This can help in optimizing reaction conditions and predicting the formation of potential by-products.

Development of Chemical Probes for Biological Systems

The potential of amidoximes to act as NO donors and their ability to be reduced to amidines make them attractive candidates for the development of chemical probes to study biological systems. mdpi.comnih.gov The dichlorinated nature of this compound adds a unique feature that could be exploited for this purpose.

Future research in this area could focus on:

Probes for Nitric Oxide Biology: By fine-tuning the electronic properties of the amidoxime through the dichloromethyl group, it may be possible to develop probes that release NO under specific biological triggers, such as changes in pH or the presence of certain enzymes.

Enzyme Inhibitor Scaffolds: The amidine functional group is a common motif in enzyme inhibitors. nih.gov As this compound can be considered a prodrug of the corresponding dichloroamidine, it could be explored as a precursor to inhibitors of enzymes that have a nucleophilic residue in their active site. The dichloroacetamide moiety itself is found in compounds with anticancer activity. researchgate.net

Bioorthogonal Chemistry: The unique reactivity of the amidoxime or the dichloromethyl group could potentially be exploited in bioorthogonal reactions, allowing for the specific labeling and visualization of biomolecules in their native environment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dichloro-N-hydroxy-acetamidine, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using chloroacetyl chloride and hydroxylamine derivatives under controlled pH (neutral to slightly basic). Reaction efficiency depends on solvent polarity (e.g., DMF enhances nucleophilicity) and stoichiometric ratios. Intermediate purification via recrystallization in ethanol/water mixtures improves yield . Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) ensures completion.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H-NMR to confirm the presence of hydroxyimino (-NHOH) and dichloroacetamide groups (δ 2.1–2.3 ppm for CH2_2, δ 10.5 ppm for -NHOH).
  • HPLC : Reverse-phase C18 column with UV detection (λ = 210–230 nm) to assess purity (>95%).
  • Mass spectrometry : ESI-MS for molecular ion peak validation (expected m/z ~183–185 for [M+H]+^+) .

Q. What storage conditions maximize the stability of this compound?

  • Methodological Answer : Store in airtight, amber vials at 2–8°C under inert gas (N2_2 or Ar) to prevent hydrolysis. Avoid exposure to moisture or strong acids/bases, which degrade the acetamide group. Stability tests via accelerated aging (40°C/75% RH for 14 days) can predict shelf life .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the hydrolysis kinetics of this compound?

  • Methodological Answer : Hydrolysis follows pseudo-first-order kinetics. Polar aprotic solvents (e.g., DMSO) slow hydrolysis by stabilizing intermediates, while aqueous acidic/basic conditions accelerate degradation. Arrhenius plots (25–60°C) reveal activation energy (Ea_a) for degradation, guiding stability protocols. Use 1H^1H-NMR to track byproduct formation (e.g., dichloroacetic acid) .

Q. What computational strategies predict the hydrogen-bonding network and crystallinity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model hydrogen bonding between the hydroxyimino group and chloroacetamide moiety. Pair Distribution Function (PDF) analysis of X-ray diffraction data validates intermolecular interactions. Crystal lattice energy calculations (via Materials Studio) predict polymorph stability .

Q. How can contradictory data on reaction yields for derivatives of this compound be resolved?

  • Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables (e.g., catalyst loading, solvent choice). For example:

  • Catalyst screening: Triethylamine vs. DMAP in substitution reactions.
  • Multivariate analysis (ANOVA) quantifies factor significance.
  • Reproducibility studies under controlled humidity (<30% RH) reduce variability .

Q. What bioassay designs are suitable for evaluating the enzyme inhibition potential of this compound?

  • Methodological Answer : Use fluorescence-based assays (e.g., trypsin inhibition) with Z’-factor >0.5 for high-throughput screening. IC50_{50} determination via dose-response curves (0.1–100 µM range). Compare with structurally similar compounds (e.g., 2-chloro-N-(2,4-dichlorophenyl)acetamide) to assess structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.